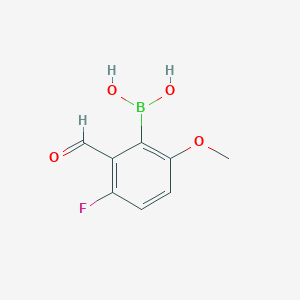
3-Fluoro-2-formyl-6-methoxyphenylboronic acid
Descripción general
Descripción
“3-Fluoro-2-formyl-6-methoxyphenylboronic acid” is a boronic acid derivative . Boronic acids are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds, and potential bacterial mutagens . They can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Boron reagents like “3-Fluoro-2-formyl-6-methoxyphenylboronic acid” are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
Boron reagents are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in the preparation of functionally selective allosteric modulators of GABAA receptors .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
3-Fluoro-2-formyl-6-methoxyphenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . This reaction is widely used for synthesizing various biaryl compounds, which are core structures in many pharmaceuticals and organic materials.
Protodeboronation Studies
This compound can be used to study protodeboronation, a process that involves the removal of the boron moiety from boronic esters . Understanding this reaction is crucial for the development of new synthetic methodologies, particularly in the context of creating complex organic molecules.
Drug Design and Delivery
Boronic acids and their esters, including 3-Fluoro-2-formyl-6-methoxyphenylboronic acid , are considered for the design of new drugs and drug delivery devices. They are particularly looked at as boron-carriers suitable for neutron capture therapy, a targeted cancer treatment .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is an area of interest3-Fluoro-2-formyl-6-methoxyphenylboronic acid can be used to investigate this property, which is significant for its pharmacological applications .
Preparation of Boronic Esters
This compound is also used in the preparation of boronic esters, which are important intermediates in organic synthesis. Boronic esters are versatile compounds that can be transformed into various functional groups, expanding the toolkit available to chemists .
Inhibitor Synthesis
3-Fluoro-2-formyl-6-methoxyphenylboronic acid: serves as a reactant in the synthesis of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1. These inhibitors have potential therapeutic applications in treating diseases related to steroid hormone imbalances .
Mecanismo De Acción
Target of Action
Boronic acid derivatives are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .
Mode of Action
The mode of action of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway affected by 3-Fluoro-2-formyl-6-methoxyphenylboronic acid . This reaction is widely applied in transition metal catalyzed carbon–carbon bond forming reactions. The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a variety of organic compounds .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid’s action are likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction enables the formation of new carbon–carbon bonds, which can lead to the synthesis of a variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which this compound plays a role, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.
Propiedades
IUPAC Name |
(3-fluoro-2-formyl-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-7-3-2-6(10)5(4-11)8(7)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUUKTREEYXKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1C=O)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



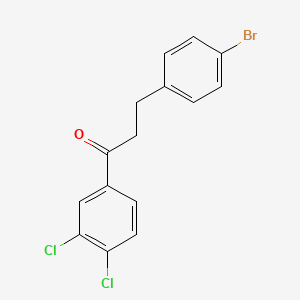

![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)
![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)


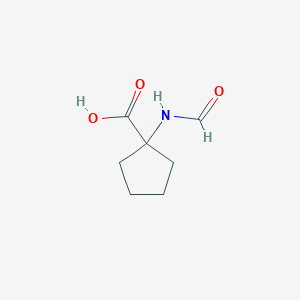
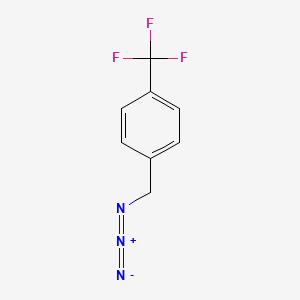
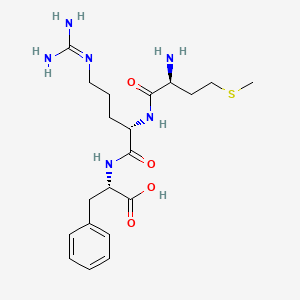



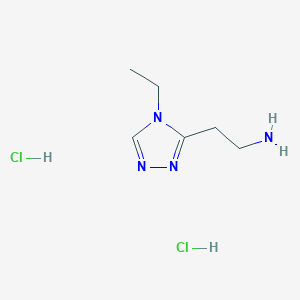
![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)